4-chloro-N-(3-(dimethylamino)propyl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
The compound “4-chloro-N-(3-(dimethylamino)propyl)-2,5-dimethoxybenzenesulfonamide” is a complex organic molecule. It contains a benzene ring which is substituted with a chloro group at the 4th position, a dimethoxy group at the 2nd and 5th positions, and a sulfonamide group. The sulfonamide group is further substituted with a 3-(dimethylamino)propyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzene ring, the introduction of the chloro, dimethoxy, and sulfonamide groups, and the attachment of the 3-(dimethylamino)propyl group. The exact synthesis process would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a stable, aromatic core, while the various substituents add complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the chloro group might be susceptible to nucleophilic substitution reactions, while the sulfonamide group could potentially engage in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar sulfonamide group and the nonpolar benzene ring .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-N-[3-(dimethylamino)propyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2O4S/c1-16(2)7-5-6-15-21(17,18)13-9-11(19-3)10(14)8-12(13)20-4/h8-9,15H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSGVVWGKFFTSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.84 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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